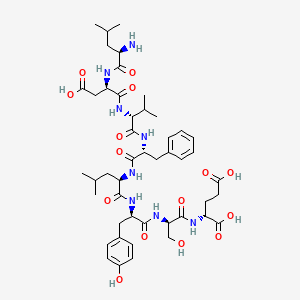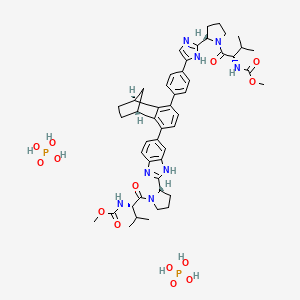
Emitasvir (diphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emitasvir (diphosphate) is a novel small molecule inhibitor targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It is primarily used in the treatment of chronic hepatitis C infections. The compound has shown significant efficacy in clinical trials, particularly when used in combination with other antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emitasvir (diphosphate) involves several key steps, including enantioselective enzymatic desymmetrization with hydrolases. This method helps to avoid the loss of chiral raw materials during the resolution process. The synthesis route has been optimized to improve the overall yield of the target active pharmaceutical ingredient .
Industrial Production Methods: The industrial production of Emitasvir (diphosphate) has been scaled up to kilogram levels. The optimized process involves multiple steps, including the use of specific reagents and conditions to ensure high purity and yield. The final product is obtained as a white to off-white solid, which is then formulated for oral administration .
Chemical Reactions Analysis
Types of Reactions: Emitasvir (diphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Emitasvir (diphosphate) .
Scientific Research Applications
Emitasvir (diphosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteins.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of chronic hepatitis C infections.
Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.
Mechanism of Action
Emitasvir (diphosphate) exerts its effects by binding with high affinity to the NS5A protein of the hepatitis C virus. This binding disrupts the function of the NS5A protein in the viral replication complex, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS5A dimer and its associated replication machinery .
Comparison with Similar Compounds
Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor similar to Emitasvir (diphosphate), used in combination with Sofosbuvir.
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Uniqueness of Emitasvir (diphosphate): Emitasvir (diphosphate) is unique due to its high affinity binding to the NS5A protein and its optimized synthesis route, which improves yield and purity. Additionally, its combination with other antiviral agents has shown high efficacy in clinical trials, making it a valuable addition to hepatitis C treatment regimens .
Properties
Molecular Formula |
C49H64N8O14P2 |
|---|---|
Molecular Weight |
1051.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1S,8R)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1 |
InChI Key |
KRUXCUGAHYWSKK-ZHMFATAFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@@H]6CC[C@@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


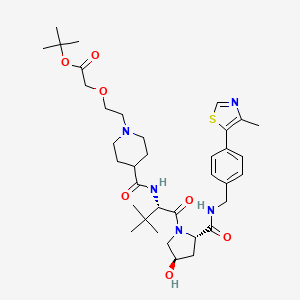

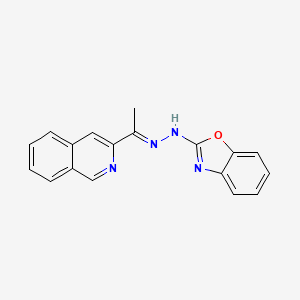
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


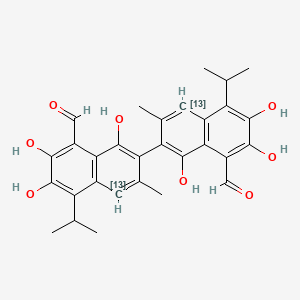
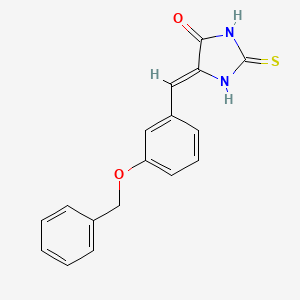
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
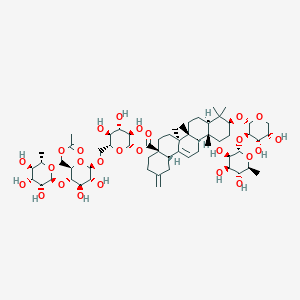
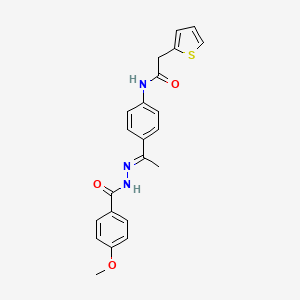

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
